

Solubility of Fmoc-Asp(OtBu)-OH in common organic solvents.

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Compound of Interest

Compound Name: Fmoc-Asp(OtBu)-OH

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An In-depth Technical Guide to the Solubility of **Fmoc-Asp(OtBu)-OH** in Common Organic Solvents

Introduction

N- α -Fmoc-L-aspartic acid β -tert-butyl ester, commonly abbreviated as **Fmoc-Asp(OtBu)-OH**, is a pivotal building block in modern solid-phase peptide synthesis (SPPS). Its structure incorporates the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α -amine and a tert-butyl (OtBu) ester protecting the side-chain carboxyl group of aspartic acid. The successful incorporation of this amino acid derivative into a growing peptide chain is critically dependent on its solubility in the solvents used during the coupling steps.

This technical guide provides a comprehensive overview of the solubility of **Fmoc-Asp(OtBu)-OH** in various organic solvents commonly employed in peptide synthesis. The information presented is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry, offering a practical reference for experimental design and execution.

Physicochemical Properties

- Molecular Formula: C₂₃H₂₅NO₆ [1]
- Molecular Weight: 411.45 g/mol [1]

- Appearance: White to off-white or light yellow crystal powder[2][3]
- Melting Point: Approximately 147-151 °C[3]

Solubility Data

The solubility of **Fmoc-Asp(OtBu)-OH** is a critical parameter for ensuring efficient and complete coupling reactions in SPPS. Poor solubility can lead to reagent precipitation, incomplete reactions, and the formation of deletion sequences in the target peptide. The following table summarizes the available quantitative and qualitative solubility data for **Fmoc-Asp(OtBu)-OH** in several common organic solvents.

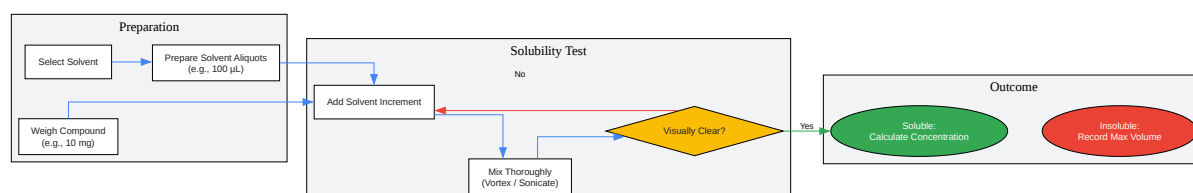
Solvent	Formula	Solubility	Concentration	Notes
Dimethyl Sulfoxide	DMSO	200 mg/mL[4]	486.09 mM[4]	Ultrasonic treatment may be required. The hygroscopic nature of DMSO can significantly impact solubility. [4]
N,N-Dimethylformamide	DMF	Soluble	~10 mg/mL (1% w/v)	Implied by optical activity measurements ($[\alpha]_{20/D} -24 \pm 2^\circ$, $c = 1\%$ in DMF). DMF is a polar aprotic solvent and is considered a good to excellent solvent for most Fmoc-amino acids[5].
Dichloromethane	DCM	Soluble[2]	Not specified	DCM is less polar than DMF and is generally not as effective for dissolving Fmoc-amino acids. The addition of DMF may be necessary to achieve complete dissolution for

some
derivatives[5][6].

Chloroform	CHCl ₃	Soluble[2]	Not specified	-
Ethyl Acetate	EtOAc	Soluble[2]	Not specified	-
Acetone	C ₃ H ₆ O	Soluble[2]	Not specified	-
Water	H ₂ O	Slightly soluble[2]	Not specified	-

Experimental Workflow for Solubility Determination

The following diagram outlines a logical workflow for determining the solubility of a protected amino acid like **Fmoc-Asp(OtBu)-OH**.



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Caption: Workflow for determining the solubility of **Fmoc-Asp(OtBu)-OH**.

Detailed Experimental Protocol: Gravimetric Solubility Determination

This protocol provides a standard method for determining the solubility of a compound in a specific solvent at room temperature. The procedure is based on the principle of adding known volumes of a solvent to a precisely weighed sample of the solute until complete dissolution is observed^{[7][8]}.

Materials and Equipment:

- **Fmoc-Asp(OtBu)-OH**
- High-purity organic solvents (e.g., DMF, DMSO, DCM)
- Analytical balance (readable to at least 0.1 mg)
- Calibrated micropipettes
- Small, clear glass vials with caps (e.g., 2 mL)
- Vortex mixer
- Bath sonicator
- Temperature-controlled environment (e.g., lab bench at 20-25°C)

Procedure:

- **Preparation:** Allow the vial containing **Fmoc-Asp(OtBu)-OH** and all solvents to equilibrate to room temperature before starting the experiment.
- **Weighing the Solute:** Accurately weigh a small, precisely known amount of **Fmoc-Asp(OtBu)-OH** (e.g., 10.0 mg) directly into a clean, dry glass vial. Record the exact mass.
- **Initial Solvent Addition:** Using a calibrated micropipette, add a small, defined volume of the chosen solvent (e.g., 50 µL) to the vial containing the **Fmoc-Asp(OtBu)-OH**.
- **Mixing:** Cap the vial securely and vortex the mixture for 30-60 seconds to facilitate dissolution. If solid particles remain, place the vial in a bath sonicator for 1-2 minutes.

- **Observation:** After mixing, visually inspect the solution against a well-lit, contrasting background. Check for any undissolved solid particles. A completely dissolved sample will appear as a clear, transparent solution.
- **Incremental Solvent Addition:** If the solid has not fully dissolved, add another measured increment of the solvent (e.g., 50 μL).
- **Repeat Mixing and Observation:** Repeat steps 4 and 5 after each solvent addition. Continue this iterative process of adding solvent, mixing, and observing until the entire solid is completely dissolved.
- **Recording Data:** Carefully record the total volume of solvent added to achieve complete dissolution.
- **Calculation:** Calculate the solubility using the following formula:

$$\text{Solubility (mg/mL)} = \text{Mass of Solute (mg)} / \text{Total Volume of Solvent (mL)}$$

- **Replication:** For accuracy and reproducibility, it is recommended to perform the experiment in triplicate.

Safety Precautions:

- Always handle organic solvents in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Consult the Safety Data Sheet (SDS) for **Fmoc-Asp(OtBu)-OH** and all solvents before use.

Conclusion

The solubility of **Fmoc-Asp(OtBu)-OH** is generally high in polar aprotic solvents like DMSO and DMF, which are standard in SPPS protocols. While it is also reported as soluble in chlorinated solvents like DCM, its efficacy in these less polar media may be lower, potentially requiring the addition of a co-solvent like DMF to ensure complete dissolution during coupling reactions[6]. The quantitative data provided, especially for DMSO, serves as a valuable starting point for preparing stock solutions. For other solvents, the detailed experimental protocol allows

researchers to precisely determine solubility under their specific laboratory conditions, thereby optimizing reaction concentrations and improving the overall success rate of peptide synthesis.

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